An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-1-methylhydroxyguanidine
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-1-methylhydroxyguanidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-1-methylhydroxyguanidine is a substituted hydroxyguanidine derivative of potential interest in medicinal chemistry and drug development. As a novel or sparsely studied compound, a comprehensive understanding of its physicochemical properties is crucial for predicting its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a detailed overview of the predicted physicochemical characteristics of 1-Benzyl-1-methylhydroxyguanidine, alongside standardized experimental protocols for their empirical determination. This document is intended to serve as a foundational resource for researchers initiating studies on this and related molecules.
Chemical Structure and Identification
The structure of 1-Benzyl-1-methylhydroxyguanidine is characterized by a central guanidine core. A benzyl group and a methyl group are attached to the same nitrogen atom (N1), while a hydroxyl group is attached to another nitrogen atom.
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IUPAC Name: 1-Benzyl-1-methyl-2-hydroxyguanidine
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Molecular Formula: C₉H₁₃N₃O
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Canonical SMILES: CN(CC1=CC=CC=C1)C(=N)NO
As of this writing, a specific CAS Number for this compound has not been identified in major chemical databases, underscoring its novelty.
Predicted Physicochemical Properties
Due to the limited availability of experimental data, the physicochemical properties of 1-Benzyl-1-methylhydroxyguanidine have been predicted using computational models. Various software suites, such as ACD/PhysChem Suite and ADMET Predictor, can provide reliable estimations for novel compounds.[1][2] The following table summarizes the predicted values for key physicochemical parameters.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 195.24 g/mol | Influences diffusion and transport across biological membranes. |
| pKa | 8.5 - 9.5 (basic) | Governs the ionization state at physiological pH, affecting solubility, permeability, and receptor binding. |
| logP | 1.2 - 1.8 | Indicates the lipophilicity of the neutral form, impacting membrane permeability and distribution. |
| logD at pH 7.4 | 0.8 - 1.4 | Represents the effective lipophilicity at physiological pH, considering both ionized and neutral species. |
| Aqueous Solubility | Moderately Soluble | Affects dissolution in the gastrointestinal tract and formulation possibilities. |
| Melting Point | 140 - 160 °C | Provides an indication of crystal lattice energy and purity. |
| Polar Surface Area | ~65 Ų | Influences membrane permeability and interactions with biological targets. |
Experimental Protocols for Physicochemical Property Determination
The following sections detail standardized experimental methodologies for the empirical validation of the predicted physicochemical properties.
Determination of Melting Point
The melting point provides an indication of the purity and identity of a solid compound.
Protocol:
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A small, finely powdered sample of 1-Benzyl-1-methylhydroxyguanidine is packed into a capillary tube, sealed at one end.[3]
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The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.[4]
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The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[5]
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The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.[6] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.[4]
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter for drug absorption and formulation.
Protocol:
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An excess amount of 1-Benzyl-1-methylhydroxyguanidine is added to a known volume of purified water in a sealed vial.
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The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).[7]
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The suspension is filtered to remove any undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
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The solubility is expressed in units of mg/mL or mol/L.
Determination of pKa
The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at different pH values. For guanidine derivatives, potentiometric or UV-metric titration methods are commonly employed.[9]
Protocol (Potentiometric Titration):
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A precise amount of 1-Benzyl-1-methylhydroxyguanidine is dissolved in a known volume of water or a water/co-solvent mixture.
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The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
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The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
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A titration curve (pH vs. volume of titrant) is generated.
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The pKa is determined from the inflection point of the titration curve or by analyzing the Henderson-Hasselbalch equation.
Determination of logP and logD
The partition coefficient (logP) and distribution coefficient (logD) are key indicators of a compound's lipophilicity. The shake-flask method is the traditional approach.[10]
Protocol (Shake-Flask Method for logD at pH 7.4):
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A buffered aqueous solution at pH 7.4 and a lipophilic solvent (typically n-octanol) are mutually saturated.[11]
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A known amount of 1-Benzyl-1-methylhydroxyguanidine is dissolved in the buffered aqueous phase.
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An equal volume of the saturated n-octanol is added.
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The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.
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The concentration of the compound in both the aqueous and organic phases is quantified using a suitable analytical technique (e.g., HPLC-UV, LC-MS).[11]
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The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Stability Assessment
The chemical stability of hydroxyguanidines is an important consideration, as they can be susceptible to oxidation.[12]
Protocol (Accelerated Stability Study):
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Solutions of 1-Benzyl-1-methylhydroxyguanidine are prepared in relevant buffers (e.g., pH 4, 7.4, and 9) and stored at elevated temperatures (e.g., 40°C, 50°C, 60°C).[13]
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Aliquots are taken at specified time points (e.g., 0, 1, 2, 4 weeks).
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The concentration of the parent compound and the appearance of any degradation products are monitored by a stability-indicating HPLC method.
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The degradation rate constants at each temperature are calculated.
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The Arrhenius equation is used to extrapolate the degradation rate at a desired storage temperature (e.g., 25°C) to estimate the shelf-life.[13]
Visualizations
Experimental Workflow for Physicochemical Profiling
The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound like 1-Benzyl-1-methylhydroxyguanidine.
References
- 1. acdlabs.com [acdlabs.com]
- 2. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. pennwest.edu [pennwest.edu]
- 7. quora.com [quora.com]
- 8. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. enamine.net [enamine.net]
- 12. Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Accelerated Stability Assessment of Extemporaneously Compounded Amiloride Nasal Spray - PubMed [pubmed.ncbi.nlm.nih.gov]
